molecular formula C11H16N2O3 B1432003 N-Ethyl-2-nitro-5-propoxyaniline CAS No. 1445322-48-4

N-Ethyl-2-nitro-5-propoxyaniline

Cat. No.: B1432003
CAS No.: 1445322-48-4
M. Wt: 224.26 g/mol
InChI Key: AXZQPITYUPBEBF-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is characterized by the presence of an ethyl group, a nitro group, and a propoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-nitro-5-propoxyaniline typically involves the nitration of N-ethyl-5-propoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

Scientific Research Applications

N-Ethyl-2-nitro-5-propoxyaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-nitro-5-propoxyaniline is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical and industrial applications .

Biological Activity

N-Ethyl-2-nitro-5-propoxyaniline (C11H16N2O3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H16N2O3\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_3

It has a molecular weight of 224.26 g/mol and contains an ethyl group, a nitro group, and a propoxy substituent on the aniline ring. These structural features may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and heat shock protein 90 (HSP90), which are implicated in cancer progression. Inhibitors of these enzymes can potentially slow down tumor growth in glioblastoma and other cancers .
  • Chemoreception Modulation : The compound's nitro group may play a role in modulating chemoreception pathways, similar to other nitro-substituted anilines that interact with taste receptors . This suggests potential applications in flavor enhancement or sweetener development.
  • Antimicrobial Properties : Some derivatives of propoxyaniline compounds exhibit antimicrobial activity, indicating that this compound could possess similar properties . This activity is often linked to the ability of the compound to disrupt bacterial cell membranes or inhibit essential enzymes.

Study on Anticancer Activity

A study investigated the anticancer properties of nitro-substituted anilines, including this compound. The results indicated that these compounds could effectively inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of the nitro group in enhancing cytotoxicity against various cancer cell lines .

Antimicrobial Activity Assessment

In another research effort, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that the compound could serve as a lead structure for developing new antimicrobial agents .

Biological Activity Summary

Activity Type Mechanism Effect Reference
Enzyme InhibitionMAO and HSP90 inhibitionReduced tumor growth
Chemoreception ModulationInteraction with taste receptorsPotential flavor enhancement
Antimicrobial ActivityDisruption of bacterial membranesInhibition of bacterial growth

Properties

IUPAC Name

N-ethyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-7-16-9-5-6-11(13(14)15)10(8-9)12-4-2/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQPITYUPBEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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